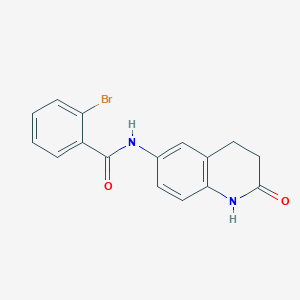

![molecular formula C12H11ClN4OS B6568791 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-50-0](/img/structure/B6568791.png)

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are heterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds under different experimental settings .

Molecular Structure Analysis

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have the ability to manifest substituents around a core scaffold in defined three-dimensional representations. They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and can involve a variety of reagents and conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary widely depending on the specific substituents present in the molecule .

Applications De Recherche Scientifique

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has been studied for its potential therapeutic applications, including anti-cancer and anti-viral activities. In particular, this compound has been found to inhibit the proliferation of cancer cells, as well as to induce apoptosis in cancer cells. Furthermore, this compound has been found to have activity against a variety of viruses, including HIV, hepatitis C, and influenza. In addition, this compound has been studied for its potential use as a drug delivery system, with promising results.

Mécanisme D'action

The exact mechanism of action of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is not fully understood. However, it is believed that this compound acts as an inhibitor of several cellular processes, including DNA replication, protein synthesis, and cell proliferation. In addition, this compound has been found to interact with a variety of cellular proteins, including enzymes involved in DNA replication and transcription.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the proliferation of cancer cells, as well as to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory, anti-viral, and anti-bacterial properties. Furthermore, this compound has been found to have an effect on the metabolism of fatty acids, as well as to inhibit the activity of certain enzymes involved in lipid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide in laboratory experiments has a number of advantages. In particular, this compound is a relatively inexpensive compound and is readily available. In addition, it has a wide range of potential applications, making it a useful tool for a variety of research studies. Furthermore, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on cells.

However, there are also some limitations to using this compound in laboratory experiments. In particular, the exact mechanism of action of this compound is not fully understood, making it difficult to predict the effects of this compound on cells. In addition, this compound is sensitive to light and heat, meaning that it must be handled with care when conducting experiments.

Orientations Futures

The potential applications of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are numerous and varied. In particular, this compound has been studied for its potential use as a drug delivery system, with promising results. Furthermore, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on cells. Additionally, this compound has been found to have anti-inflammatory, anti-viral, and anti-bacterial properties, making it a potential therapeutic agent for a variety of diseases. Finally, this compound has been found to interact with a variety of cellular proteins, making it a useful tool for studying the effects of proteins on cells.

Méthodes De Synthèse

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can be synthesized through a variety of methods. The most common method involves the reaction of an amine with a chloroacetyl chloride. This reaction yields an intermediate, which is then treated with a thiazole ring-closing reagent to form the desired product. Other methods include the reaction of an amine with an aldehyde, followed by the addition of a thiazole ring-closing reagent.

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEINIULPFMQDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6568715.png)

![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568722.png)

![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568727.png)

![2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6568734.png)

![2-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6568748.png)

![2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568760.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6568766.png)

![2-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568778.png)

![2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6568785.png)

![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-2-(trifluoromethyl)benzamide](/img/structure/B6568793.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568797.png)

![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568805.png)

![N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568808.png)